3-(Cyclohexyloxy)-2-(methylamino)phenol
Description
3-(Cyclohexyloxy)-2-(methylamino)phenol is a phenolic derivative characterized by a cyclohexyloxy substituent at the 3-position and a methylamino group at the 2-position of the aromatic ring. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the cyclohexyl group and hydrogen-bonding capacity via the hydroxyl and methylamino moieties.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-cyclohexyloxy-2-(methylamino)phenol |
InChI |
InChI=1S/C13H19NO2/c1-14-13-11(15)8-5-9-12(13)16-10-6-3-2-4-7-10/h5,8-10,14-15H,2-4,6-7H2,1H3 |
InChI Key |
MHEYIAVHWKNMRV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1OC2CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-2-(methylamino)phenol can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-2-nitroanisole with cyclohexanol in the presence of a suitable catalyst to form the cyclohexyloxy derivative. This intermediate is then reduced using a reducing agent such as hydrogen gas in the presence of a palladium catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of 3-(Cyclohexyloxy)-2-(methylamino)phenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)-2-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Cyclohexyloxy)-2-(methylamino)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)-2-(methylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the cyclohexyloxy and methylamino groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The following table summarizes key structural analogs and their functional differences:
Key Observations :
- Lipophilicity: The cyclohexyl group in 3-(Cyclohexyloxy)-2-(methylamino)phenol enhances membrane permeability compared to analogs like 2-[(Methylamino)methyl]phenol, which has a polar methylaminomethyl group .
- Electronic Effects: The phenolic hydroxyl and methylamino groups enable hydrogen bonding, a feature shared with 3-(2-Cyclohexylamino-ethyl)-phenol but absent in Methoxmetamine’s ketone-containing structure .
Antimicrobial Properties
- 2-[(Methylamino)methyl]phenol: Exhibits potent antibiofilm activity against Staphylococcus aureus (70% inhibition at 1.25 µM) without cytotoxicity, suggesting a mechanism targeting quorum-sensing pathways .
Surrogate and Receptor Interactions
- Methoxmetamine : A ketamine analog with psychoactive properties, highlighting the pharmacological relevance of cyclohexyl-containing aromatic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
